8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Brand Name: Vulcanchem
CAS No.: 99849-17-9
VCID: VC3840563
InChI: InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
SMILES: C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1
Molecular Formula: C9H8ClNO4
Molecular Weight: 229.62 g/mol

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

CAS No.: 99849-17-9

Cat. No.: VC3840563

Molecular Formula: C9H8ClNO4

Molecular Weight: 229.62 g/mol

* For research use only. Not for human or veterinary use.

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine - 99849-17-9

Specification

CAS No. 99849-17-9
Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
IUPAC Name 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
Standard InChI InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
Standard InChI Key PSVFVAYNOKLOMR-UHFFFAOYSA-N
SMILES C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1
Canonical SMILES C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

The compound’s core consists of a benzo dioxine scaffold—a fused benzene ring with two oxygen atoms at the 1- and 3-positions. Substituents include:

  • Chloromethyl group (-CH2_2Cl) at position 8

  • Nitro group (-NO2_2) at position 6

The SMILES notation C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1\text{C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1} clarifies the connectivity, while the InChIKey PSVFVAYNOKLOMR-UHFFFAOYSA-N provides a unique stereochemical identifier . The planar benzodioxine system suggests limited conformational flexibility, which may influence reactivity and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H8ClNO4\text{C}_9\text{H}_8\text{ClNO}_4
Molecular Weight229.62 g/mol
SMILESC1C2=C(C(=CC(=C2)N+[O-])CCl)OCO1
InChIKeyPSVFVAYNOKLOMR-UHFFFAOYSA-N
Boiling Point419.6 ± 45.0 °C (760 mmHg)

Synthesis and Reactivity

Reported Synthetic Routes

While no direct synthesis of 8-chloromethyl-6-nitro-4H-benzo dioxine is documented, analogous benzodioxine derivatives are typically synthesized through:

  • Esterification and Alkylation: Starting from dihydroxybenzoic acid, esterification followed by alkylation with dihaloalkanes forms the dioxane ring .

  • Nitration: Electrophilic aromatic nitration introduces the nitro group, as seen in the synthesis of PARP1 inhibitors .

  • Chloromethylation: Friedel-Crafts or Mannich reactions could install the chloromethyl group, though specific conditions for this compound remain unpublished .

Predicted Reactivity

  • Nitro Group: Susceptible to reduction (e.g., catalytic hydrogenation to amine) .

  • Chloromethyl Group: Participates in nucleophilic substitutions (e.g., SN2 with amines or thiols) .

  • Benzodioxine Ring: Resistant to oxidation but may undergo electrophilic substitution at unoccupied positions .

Physicochemical Properties

Spectral and Collision Cross-Section Data

Mass spectrometry adducts and collision cross-sections (CCS) provide insights into gas-phase behavior:

Table 2: Predicted Collision Cross-Sections

Adductm/zCCS (Ų)
[M+H]+230.02147142.0
[M+Na]+252.00341156.9
[M-H]-228.00691148.4

These values aid in LC-MS/MS method development for detecting the compound in complex matrices.

ParameterDetail
UN Number3261
Packing GroupII
Transport Class8 (Corrosive Substances)

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